Cas no 75335-12-5 (2-(2-hydroxyphenyl)-2-methoxyacetic acid)
2-(2-hydroxyphenyl)-2-methoxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-hydroxyphenyl)-2-methoxyacetic acid
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- MDL: MFCD20653320
- Inchi: 1S/C9H10O4/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8,10H,1H3,(H,11,12)
- InChI Key: MMBRQEDFVLANNZ-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1O)(OC)C(=O)O
2-(2-hydroxyphenyl)-2-methoxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H100673-10mg |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H100673-50mg |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | H100673-100mg |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-215956-0.05g |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 95% | 0.05g |
$162.0 | 2023-09-16 | |
| Enamine | EN300-215956-0.1g |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 95% | 0.1g |
$241.0 | 2023-09-16 | |
| Enamine | EN300-215956-0.25g |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 95% | 0.25g |
$347.0 | 2023-09-16 | |
| Enamine | EN300-215956-0.5g |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 95% | 0.5g |
$546.0 | 2023-09-16 | |
| Enamine | EN300-215956-1.0g |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 95% | 1g |
$699.0 | 2023-05-24 | |
| Enamine | EN300-215956-2.5g |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 95% | 2.5g |
$1370.0 | 2023-09-16 | |
| Enamine | EN300-215956-5.0g |
2-(2-hydroxyphenyl)-2-methoxyacetic acid |
75335-12-5 | 95% | 5g |
$2028.0 | 2023-05-24 |
2-(2-hydroxyphenyl)-2-methoxyacetic acid Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-(2-hydroxyphenyl)-2-methoxyacetic acid
Professional Introduction to 2-(2-hydroxyphenyl)-2-methoxyacetic Acid (CAS No. 75335-12-5)
2-(2-hydroxyphenyl)-2-methoxyacetic acid, identified by its Chemical Abstracts Service (CAS) number 75335-12-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a hydroxyphenyl group and a methoxyacetic acid moiety, has garnered attention due to its versatile structural framework and potential biological activities. The unique combination of functional groups in its molecular structure positions it as a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-(2-hydroxyphenyl)-2-methoxyacetic acid consists of a benzene ring substituted with a hydroxyl group at the 2-position and an acetic acid derivative at the 2-position, which is further modified by a methoxy group. This configuration imparts both lipophilic and hydrophilic characteristics, making it amenable to various pharmacophoric modifications. Such structural attributes are highly desirable in drug design, as they can influence solubility, metabolic stability, and target binding affinity.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(2-hydroxyphenyl)-2-methoxyacetic acid and its derivatives. The hydroxyphenyl moiety is particularly noteworthy, as it is a common structural motif found in many bioactive natural products and synthetic drugs. For instance, derivatives of this class have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. The methoxyacetic acid component adds another layer of functionality that can be exploited for modulating biological pathways.
One of the most compelling aspects of 2-(2-hydroxyphenyl)-2-methoxyacetic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel scaffolds for drug discovery programs. For example, recent studies have demonstrated its utility in constructing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. The ability to modify both the hydroxyphenyl and methoxyacetic acid groups allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.
The synthesis of 2-(2-hydroxyphenyl)-2-methoxyacetic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to enhance yield and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of modern chemical techniques in pharmaceutical research.
From a biological perspective, 2-(2-hydroxyphenyl)-2-methoxyacetic acid has shown promise in preclinical studies as a modulator of key signaling pathways implicated in various diseases. Its ability to interact with enzymes and receptors suggests potential applications in treating conditions such as neurodegenerative disorders, metabolic syndromes, and autoimmune diseases. Further investigation into its mechanism of action is warranted to fully elucidate its therapeutic potential.
The growing body of research on 2-(2-hydroxyphenyl)-2-methoxyacetic acid underscores its significance as a building block in medicinal chemistry. As computational methods and high-throughput screening technologies advance, compounds like this are being increasingly explored for their pharmacological properties. Collaborative efforts between synthetic chemists and biologists are essential to harnessing its full potential in drug development.
In conclusion, CAS No. 75335-12-5 represents more than just a chemical identifier; it symbolizes a compound with immense potential in pharmaceutical innovation. The structural elegance and functional diversity of 2-(2-hydroxyphenyl)-2-methoxyacetic acid make it a cornerstone in modern drug discovery efforts. Continued research into this compound and its derivatives will undoubtedly yield novel therapeutic solutions that address unmet medical needs.
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